Thieno[3,2-c]pyridine4-Methylbenzenesulfonate
Description
Historical Context of Thienopyridine Derivatives in Pharmaceutical Research
The exploration of thienopyridine derivatives began in the 1970s with the synthesis of ticlopidine, a landmark antiplatelet agent containing the thieno[3,2-c]pyridine scaffold. Researchers at Castaigne SA recognized early that the fused thiophene-pyridine system offered electronic characteristics conducive to modulating adenosine diphosphate (ADP) receptor activity. This discovery catalyzed efforts to functionalize the core structure, with sulfonate esters emerging as pivotal modifications.
A key breakthrough came with the development of scalable synthetic routes for thieno[3,2-c]pyridine intermediates. For instance, U.S. Patent 3,969,358 detailed a cyclization method using N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide under acidic conditions to yield the thienopyridine core. This methodology enabled gram-scale production, addressing previous limitations in yield and purity. The incorporation of p-toluenesulfonate groups proved instrumental in subsequent derivatization reactions, particularly for introducing substituents at the nitrogen atom of the pyridine ring.
The evolution of these compounds paralleled advancements in molecular modeling. Early molecular orbital calculations on thieno[2,3-c]pyridine derivatives revealed preferential electrophilic attack at the C-3 position, guiding synthetic strategies for functional group installation. These computational insights, combined with empirical data on sulfonate ester reactivity, established thieno[3,2-c]pyridine 4-methylbenzenesulfonate as a versatile platform for structure-activity relationship studies.
Role of Sulfonate Ester Functionalization in Bioactive Compound Design
Sulfonate ester groups serve dual purposes in thienopyridine chemistry: enhancing aqueous solubility for in vivo studies and acting as leaving groups in nucleophilic substitution reactions. The 4-methylbenzenesulfonate (tosylate) moiety, in particular, facilitates clean displacement reactions under mild conditions due to its superior leaving-group ability compared to halides or mesylates.
The synthetic utility of this functionalization is exemplified in the preparation of N-alkylated derivatives. As described in U.S. Patent 4,529,596, treatment of thieno[3,2-c]pyridine with p-toluenesulfonyl chloride in chloroform/water biphasic systems produces the corresponding sulfonamide intermediate. Subsequent acid-catalyzed cyclization eliminates the sulfonate group, regenerating the aromatic system while introducing new substituents. This stepwise approach allows precise control over regiochemistry, a critical factor when synthesizing analogs for biological screening.
Comparative studies highlight the impact of sulfonate groups on pharmacokinetic properties. The electron-withdrawing nature of the tosylate moiety increases the compound's stability toward hepatic metabolism, as demonstrated in rodent models. Furthermore, X-ray crystallographic analyses reveal that the sulfonate oxygen atoms participate in hydrogen-bonding interactions with target proteins, potentially enhancing binding affinity. These features make thieno[3,2-c]pyridine 4-methylbenzenesulfonate indispensable in developing prodrugs and targeted delivery systems.
Table 1: Key Synthetic Transformations Enabled by 4-Methylbenzenesulfonate Functionalization
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C | Antibacterial Agents |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | Kinase Inhibitors |
| Reductive Amination | NaBH₃CN, MeOH | Neuroprotective Compounds |
Properties
Molecular Formula |
C28H40O7 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(8S,9R,10R,11S,13S,14R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20+,21-,25-,26-,27-,28?/m0/s1 |
InChI Key |
FOGXJPFPZOHSQS-BSDLQASUSA-N |
Isomeric SMILES |
CCCC(=O)OC1(CC[C@H]2[C@@]1(C[C@@H]([C@@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate
General Synthetic Strategy
The synthesis of Thieno[3,2-c]pyridine derivatives typically involves the construction of the fused thieno-pyridine ring system, followed by functionalization to introduce the 4-methylbenzenesulfonate moiety. Common approaches include:
- Cyclization reactions starting from appropriately substituted precursors.
- N-amination or nucleophilic substitution reactions to introduce amino or other substituents.
- Salt formation with 4-methylbenzenesulfonic acid to yield the sulfonate salt.
Specific Synthetic Routes and Key Reactions
N-Amination of Benzofuro[3,2-c]pyridine Derivatives
A closely related compound, 2-aminobenzofuro[3,2-c]pyridin-2-ium 4-methylbenzenesulfonate, was prepared by N-amination of benzofuro[3,2-c]pyridine using 1-[(aminooxy)sulfonyl]-4-methylbenzene sulfonate as the aminating agent. This reaction illustrates a method to introduce an amino group onto the fused heterocyclic system, which can be adapted for thieno[3,2-c]pyridine analogs. The sulfonate salt formation occurs concomitantly, providing the 4-methylbenzenesulfonate counterion.
Cyclization and Functional Group Transformations
- Starting from benzofuro[3,2-c]pyridin-1(2H)-one, methylation with methyl iodide after deprotonation with sodium hydride yields 2-methylbenzofuro[3,2-c]pyridin-1-one.
- Reaction with phosphorus pentasulfide (P4S10) converts the ketone to the corresponding thione, which upon methylation under phase-transfer catalysis conditions gives methylsulfanyl derivatives.
- Substitution reactions on 1-chlorobenzofuro[3,2-c]pyridine with heterocyclic secondary amines yield 1-substituted derivatives.
- Suzuki coupling reactions with phenylboronic or pyridin-3-ylboronic acids enable the introduction of aryl or heteroaryl groups at the 1-position.
- These methods demonstrate the versatility of substituent introduction on the fused heterocyclic core, which can be tailored to prepare thieno[3,2-c]pyridine derivatives before salt formation.
Salt Formation with 4-Methylbenzenesulfonate
The formation of the 4-methylbenzenesulfonate salt is typically achieved by reaction of the amino-substituted heterocycle with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). This process stabilizes the cationic form of the heterocycle and improves solubility and handling properties.
Detailed Reaction Conditions and Yields
The following table summarizes key reaction steps and yields reported for the preparation of benzofuro[3,2-c]pyridine derivatives, which serve as a model for thieno[3,2-c]pyridine synthesis:
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methylation | NaH, methyl iodide | 2-methylbenzofuro[3,2-c]pyridin-1-one | High | Base-mediated methylation |
| 2 | Thione formation | P4S10 | Thione derivative | Moderate | Oxygen replaced by sulfur |
| 3 | Methylation of thione | Phase-transfer catalysis, methyl iodide | 1-methylsulfanyl derivative | Moderate | PTC conditions improve yield |
| 4 | Nucleophilic substitution | 1-chlorobenzofuro[3,2-c]pyridine + amines | 1-substituted derivatives | Moderate | Piperidine, morpholine, pyrrolidine |
| 5 | Suzuki coupling | Pd(PPh3)4 catalyst, phenylboronic acid | 1-phenyl derivative | Moderate | Cross-coupling reaction |
| 6 | N-amination + salt formation | 1-[(aminooxy)sulfonyl]-4-methylbenzenesulfonate | Amino sulfonate salt | Good | Salt formation with 4-methylbenzenesulfonate |
Research Findings and Analytical Data
- The structure of key intermediates and final products was confirmed by X-ray crystallography and NMR spectroscopy (¹H and ¹³C NMR).
- ¹³C NMR chemical shifts showed characteristic downfield shifts upon substitution, confirming successful functionalization.
- Elemental analyses and IR spectroscopy supported the proposed structures.
- The sulfonate salts exhibited improved thermal stability and solubility compared to free bases.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| N-Amination + Salt Formation | Aminating agent with 4-methylbenzenesulfonic acid | Direct introduction of amino group and salt | Requires specific aminating reagent |
| Methylation and Thione Formation | NaH, methyl iodide, P4S10 | Versatile functional group transformations | Multi-step, moderate yields |
| Nucleophilic Substitution | 1-chlorobenzofuro[3,2-c]pyridine + amines | Moderate yields, diverse substituents | Limited to nucleophilic amines |
| Suzuki Coupling | Pd catalyst, boronic acids | Efficient arylation, broad scope | Requires palladium catalyst |
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thieno[3,2-c]pyridine derivatives with reduced sulfonate groups.
Substitution: Formation of thieno[3,2-c]pyridine derivatives with substituted sulfonate groups.
Scientific Research Applications
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its neurotropic activity and potential therapeutic effects.
Industry: Utilized in the development of optoelectronic materials and devices.
Mechanism of Action
The mechanism of action of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, leading to inhibitory effects on neural activity . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Thienopyridine derivatives vary in ring fusion positions and substituents, significantly altering their chemical and biological profiles:
Key Observations :
- Ring Fusion Position: Thieno[3,2-c] derivatives exhibit distinct electronic properties compared to [2,3-b] isomers due to differences in π-electron delocalization. For example, [3,2-c] fused systems may have enhanced aromatic stability, influencing reactivity in cross-coupling reactions .
- Sulfonamide derivatives (e.g., ) show stronger hydrogen-bonding interactions, critical for target binding in antitumor agents.
Physicochemical Properties
- Solubility : Tosylate derivatives are more water-soluble than nitro- or alkyl-substituted analogs, aiding formulation .
- Stability : Sulfonate esters are hydrolytically stable under acidic conditions but susceptible to nucleophilic attack in basic environments, unlike sulfonamides .
- Melting Points : Crystalline derivatives like the sulfonamide in (m.p. 168–170°C) suggest that the target compound may also form stable crystals, beneficial for characterization.
Biological Activity
Thieno[3,2-c]pyridine-4-methylbenzenesulfonate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological properties, potential applications, and relevant research findings.
Structural Characteristics
Thieno[3,2-c]pyridine-4-methylbenzenesulfonate features a fused thieno and pyridine ring system, which contributes to its unique chemical properties. The compound has the molecular formula and a molecular weight of approximately 327.41 g/mol. The presence of the methylbenzenesulfonate group enhances its solubility and bioavailability compared to other thieno derivatives .
Biological Activities
Research indicates that thieno[3,2-c]pyridine derivatives exhibit a variety of biological activities, including:
- Anticancer Properties : Studies have shown that certain thieno[3,2-c]pyridine compounds can inhibit the growth of various cancer cell lines. For instance, a derivative demonstrated cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with significant apoptosis observed at low concentrations .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
- Enzyme Inhibition : Thieno[3,2-c]pyridine-4-methylbenzenesulfonate has been studied for its ability to inhibit specific enzymes linked to disease pathways, making it a candidate for further drug development .
The biological activity of thieno[3,2-c]pyridine compounds often correlates with their ability to interact with specific biological targets. Interaction studies typically focus on binding affinities with various enzymes and receptors. Techniques such as molecular docking simulations and in vitro assays are commonly employed to elucidate these interactions .
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study evaluated the effects of a thieno[3,2-c]pyridine derivative on MDA-MB-231 and MCF-7 cell lines using the MTT assay. The results indicated that the compound was cytotoxic at concentrations as low as 0.05 µM after 24 hours of treatment. The maximal cytotoxicity occurred at 25 µM after 72 hours .
- Metabolic Profiling :
Comparative Analysis
The following table summarizes the unique features of thieno[3,2-c]pyridine-4-methylbenzenesulfonate compared to related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thieno[3,2-c]pyridine-4-methylbenzenesulfonate | Structure | Enhanced solubility and bioavailability due to sulfonate group |
| Prasugrel | Structure | Active antiplatelet drug derived from thieno[3,2-c]pyridine |
| Thienopyridine | Structure | Similar pharmacological properties but lacks sulfonate group |
Q & A
Q. What are the optimal synthetic routes for preparing Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate, and how can reaction yields be improved?
The synthesis typically involves cyclization of thiophene-containing precursors followed by sulfonation. For example, iminophosphorane-mediated methods (e.g., using triphenylphosphine and nitrile intermediates) enable efficient cyclization to form the thieno[3,2-c]pyridine core . Subsequent sulfonation with 4-methylbenzenesulfonyl chloride under anhydrous conditions at 0–5°C minimizes side reactions. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for sulfonation) and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are most reliable for characterizing Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate?
- NMR Spectroscopy : H and C NMR (CDCl₃ or DMSO-d₆) identify substituent positions and confirm sulfonate attachment. For example, the methyl group in the benzenesulfonate moiety appears as a singlet at δ 2.4–2.6 ppm in H NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 319.05 for C₁₃H₁₃NO₃S₂⁺) and detects impurities .
- X-ray Crystallography : Resolves structural ambiguities, such as sulfonate group orientation relative to the thienopyridine ring .
Q. How does the compound’s stability vary under different storage conditions?
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate is hygroscopic and light-sensitive. Storage recommendations:
- Short-term : Desiccated at -20°C in amber vials (≤1 week).
- Long-term : Lyophilized under argon (≥6 months). Degradation products (e.g., free thienopyridine) are detectable via TLC (Rf shift from 0.7 to 0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thieno[3,2-c]pyridine derivatives?
Discrepancies often arise from purity variations or assay conditions. For example, cytotoxicity IC₅₀ values in MCF-7 cells ranged from 2.1 µM to >50 µM in studies using 90% vs. 98% pure samples . Mitigation strategies:
Q. What mechanistic insights explain the electrophilic reactivity of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate in substitution reactions?
The sulfonate group acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) at the pyridine C-4 position. DFT calculations show a 15 kcal/mol activation barrier for SNAr with amines in DMF at 80°C. Steric hindrance from the thieno ring slows para-substitution, favoring meta-products (70:30 meta:para ratio) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
Key modifications:
- Sulfonate Replacement : Replacing 4-methylbenzenesulfonate with trifluoromethanesulfonyl groups increases blood-brain barrier penetration (logP shifts from 1.2 to 2.1) .
- Thieno Ring Functionalization : Adding electron-withdrawing groups (e.g., -NO₂ at C-3) enhances kinase inhibition (e.g., 90% PDGF-RTK inhibition at 10 µM) .
Q. What strategies are effective in analyzing metal coordination complexes involving Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate?
The sulfur atoms in the thieno ring coordinate with transition metals (e.g., Pd²⁺ or Cu²⁺). UV-Vis spectroscopy (λmax shifts from 280 nm to 320 nm upon Pd coordination) and cyclic voltammetry (reduction peaks at -0.5 V vs. Ag/AgCl) confirm complex formation. XAS studies reveal square-planar geometry in Pd complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
